molecular formula C7H9N3O4 B8285959 1-(2'-Acetoxyethyl)-5-nitroimidazole

1-(2'-Acetoxyethyl)-5-nitroimidazole

Cat. No.: B8285959
M. Wt: 199.16 g/mol
InChI Key: KYMBXDBZIASVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2'-Acetoxyethyl)-5-nitroimidazole is a synthetic derivative of the 5-nitroimidazole class, characterized by an acetoxyethyl (-CH₂CH₂OAc) substituent at the 1-position of the imidazole ring and a nitro group at the 5-position.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(5-nitroimidazol-1-yl)ethyl acetate

InChI

InChI=1S/C7H9N3O4/c1-6(11)14-3-2-9-5-8-4-7(9)10(12)13/h4-5H,2-3H2,1H3

InChI Key

KYMBXDBZIASVNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C=NC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Antibacterial and Antiparasitic Efficacy

  • Metronidazole : Effective against Clostridioides difficile, Entamoeba histolytica, and anaerobic bacteria (MIC < 1 µg/mL) but exhibits mutagenicity in Ames tests .
  • Tinidazole : Comparable efficacy to metronidazole against giardiasis and trichomoniasis, with lower cytotoxicity due to its sulfonyl group .
  • 2,4-Disubstituted Derivatives : Compounds with phenylsulfonylmethyl at position 4 show superior activity against C. difficile (MIC = 0.5–2 µg/mL) and reduced mutagenicity .
  • This compound : The acetoxyethyl group may enhance bioavailability through esterase-mediated hydrolysis, releasing active metabolites (e.g., hydroxyethyl derivatives) similar to MNZOH (a metronidazole metabolite) .

Mechanism of Action

5-Nitroimidazoles act as prodrugs, requiring nitro group reduction by microbial enzymes to generate cytotoxic radicals. Polarographic studies on tinidazole confirm NO donation, a mechanism likely shared by acetoxyethyl derivatives .

Pharmacokinetic and Toxicity Profiles

  • Metronidazole : Rapid absorption but frequent dosing due to short half-life; associated with neurotoxicity at high doses .
  • Tinidazole/Secnidazole : Improved pharmacokinetics (longer t₁/₂, once-daily dosing) and fewer adverse effects .
  • This compound : The ester group may delay hydrolysis, prolonging systemic exposure. Toxicity data are inferred from analogs; ester-based prodrugs typically reduce gastrointestinal irritation .

Key Research Findings and Limitations

  • Structure-Activity Relationship (SAR) : Substituents at position 1 significantly impact potency and safety. For example, electron-withdrawing groups (e.g., sulfonyl in tinidazole) enhance stability and redox activity .
  • Further studies on its metabolism, cytotoxicity, and clinical efficacy are needed.

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